1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester
Description
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester is a long-chain aliphatic compound featuring a hexadecane backbone substituted with four carboxylic acid groups, each esterified with a methyl group.
Properties
CAS No. |
144190-29-4 |
|---|---|
Molecular Formula |
C24H42O8 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
tetramethyl hexadecane-1,8,9,16-tetracarboxylate |
InChI |
InChI=1S/C24H42O8/c1-29-21(25)17-13-9-5-7-11-15-19(23(27)31-3)20(24(28)32-4)16-12-8-6-10-14-18-22(26)30-2/h19-20H,5-18H2,1-4H3 |
InChI Key |
GWZIJOFCJPBECR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC(C(CCCCCCCC(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester typically involves the esterification of 1,8,9,16-Hexadecanetetracarboxylic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,8,9,16-Hexadecanetetracarboxylic acid.
Reduction: Formation of 1,8,9,16-Hexadecanetetracarboxylic alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical processes. The long hydrocarbon chain may also influence the compound’s interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Carboxylic Acid Esters
(a) Hexadecanoic Acid, Methyl Ester (CAS 112-39-0)
- Structure: A single methyl ester of hexadecanoic acid (palmitic acid).
- Properties : Lower molecular weight (C₁₇H₃₄O₂), higher volatility (boiling point ~332°C), and simpler esterification profile compared to the tetramethyl ester.
- Applications: Common in biodiesel and cosmetic formulations. Mixtures with methyl tetradecanoate or methyl stearate are well-documented .
(b) Methyl Tetradecanoate (CAS 124-10-7)
- Structure: Methyl ester of tetradecanoic acid (myristic acid).
- Properties: Shorter chain (C₁₅H₃₀O₂), lower melting point (18°C), and higher solubility in nonpolar solvents.
Aromatic Tetracarboxylic Acid Esters
(a) Benzenetetracarboxylic Acid Tetramethyl Ester
- Structure : Aromatic benzene core with four methyl ester groups (C₁₄H₁₂O₈).
- Properties : Higher thermal stability due to the aromatic ring but lower flexibility than aliphatic analogs.
- Applications : Used in high-performance polymers (e.g., polyimides). The aliphatic hexadecanetetracarboxylic ester may offer superior plasticity in polymer matrices due to its flexible chain .
Chlorinated and Brominated Esters
Compounds like Tetrabromobisphenol A (CAS 79-94-7) and Tetrachlorobiphenyl (CAS 26914-33-0) differ significantly:
- Functional Groups : Halogen substituents (Br/Cl) vs. ester groups.
- Toxicity : Halogenated compounds are often persistent environmental pollutants, whereas methyl esters are generally biodegradable.
- Regulatory Status: Tetrabromobisphenol A is restricted under EPA guidelines, while the hexadecanetetracarboxylic ester lacks regulatory data .
Data Table: Structural and Functional Comparison
| Compound Name | Backbone Type | Functional Groups | Molecular Formula | Key Applications |
|---|---|---|---|---|
| 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester | Aliphatic | 4 methyl esters | C₂₀H₃₂O₈ | Polymer crosslinking (theoretical) |
| Hexadecanoic acid, methyl ester | Aliphatic | 1 methyl ester | C₁₇H₃₄O₂ | Biodiesel, cosmetics |
| Benzenetetracarboxylic acid tetramethyl ester | Aromatic | 4 methyl esters | C₁₄H₁₂O₈ | High-temperature polymers |
| Tetrabromobisphenol A | Aromatic | 4 bromine substituents | C₁₅H₁₂Br₄O₂ | Flame retardant (restricted) |
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